FX1

Descripción general

Descripción

FX1 es un compuesto orgánico sintético conocido por su potente e inhibición selectiva de la proteína BCL6. BCL6 es un oncogén involucrado en la progresión de ciertos cánceres, particularmente el linfoma difuso de células B grandes. This compound interrumpe la formación de complejos de represión BCL6, reactivando así los genes diana de BCL6 e induciendo la apoptosis en las células cancerosas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

FX1 se puede sintetizar mediante un proceso de varios pasos que implica la reacción de 5-cloro-2-oxoindolina con tiaolidina-2-tiona en presencia de una base. La reacción avanza a través de la formación de un intermedio, que luego reacciona con ácido propanoico para producir this compound .

Métodos de producción industrial

La producción industrial de this compound implica el uso de cromatografía líquida de alta resolución (HPLC) para asegurar la pureza del compuesto. El proceso incluye la preparación de los materiales de partida, la reacción en condiciones controladas y la purificación mediante HPLC .

Análisis De Reacciones Químicas

Tipos de reacciones

FX1 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar varios productos de degradación.

Reducción: this compound se puede reducir bajo condiciones específicas para producir diferentes intermedios.

Sustitución: This compound puede sufrir reacciones de sustitución, particularmente en las unidades cloro y tiaolidina.

Reactivos y condiciones comunes

Oxidación: El peróxido de hidrógeno y el hidróxido de sodio se utilizan comúnmente para la oxidación de this compound.

Reducción: Se pueden usar agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden emplear varios nucleófilos para reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios productos de degradación oxidativa y derivados sustituidos de this compound .

Aplicaciones Científicas De Investigación

Targeting Diffuse Large B-Cell Lymphoma

FX1 has shown promise as a therapeutic agent against DLBCL. In preclinical studies, this compound administration led to tumor regression in mice bearing DLBCL xenografts. The mechanism involves the inhibition of BCL6-mediated transcriptional repression, which is essential for the survival of malignant B cells .

Case Study: Tumor Regression in DLBCL Models

- Objective : To evaluate the efficacy of this compound in inducing tumor regression.

- Method : Mice with established DLBCL xenografts were treated with this compound.

- Results : Significant reduction in tumor size was observed, correlating with decreased expression of BCL6 target genes involved in cell survival .

Modulation of Inflammatory Responses

Recent studies have highlighted this compound's potential as an anti-inflammatory agent. In murine models of sepsis induced by lipopolysaccharide (LPS), this compound administration improved survival rates and reduced inflammatory cytokine production .

Case Study: this compound in Sepsis Models

- Objective : To assess the impact of this compound on inflammatory responses during sepsis.

- Method : Mice were treated with this compound prior to LPS exposure; serum cytokine levels were measured using ELISA.

- Results : this compound significantly decreased pro-inflammatory cytokines and macrophage infiltration, indicating its potential as an immunosuppressive agent .

Mechanistic Insights

The anti-inflammatory effects of this compound are attributed to its ability to enhance BCL6 binding affinity to pro-inflammatory genes, thereby inhibiting their expression. This mechanism suggests that this compound could be utilized not only in cancer therapy but also in managing inflammatory diseases .

Data Summary

Mecanismo De Acción

FX1 ejerce sus efectos uniéndose a la proteína BCL6 en una región clave de su surco lateral. Esta unión interrumpe la formación del complejo de represión BCL6, lo que lleva a la reactivación de los genes diana de BCL6. Los genes reactivados incluyen aquellos involucrados en la regulación del ciclo celular y la apoptosis, como p21, p27 y p53. This compound también inhibe las vías de señalización NF-κB y Akt, contribuyendo a sus efectos anticancerígenos .

Comparación Con Compuestos Similares

Compuestos similares

79-6: Otro inhibidor de BCL6 con un mecanismo de acción similar pero una menor eficacia en comparación con FX1.

SMRT: Una proteína correpresora que se une a BCL6 pero con menos afinidad que this compound.

Unicidad de this compound

This compound es único debido a su alta selectividad y potencia en la inhibición de BCL6. Muestra una mayor eficacia en la reversión de la represión génica mediada por BCL6 e induce la apoptosis en las células cancerosas en comparación con otros compuestos similares .

Actividad Biológica

FX1 is a small-molecule inhibitor specifically targeting the Bcl-6 protein, which plays a crucial role in the development and progression of certain types of lymphomas, particularly activated B-cell diffuse large B-cell lymphoma (ABC-DLBCL). This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in preclinical studies, and relevant case studies.

This compound operates as a Bcl-6 inhibitor , exhibiting a dissociation constant () of 3 μM, which indicates a high binding affinity compared to endogenous Bcl-6 corepressors. It demonstrates 10-fold greater potency than these natural inhibitors, effectively disrupting the formation of the Bcl-6 repression complex. This disruption leads to the reactivation of Bcl-6 target genes that are critical for cell survival and proliferation in ABC-DLBCL cells .

Tumor Regression

In various preclinical models, this compound has shown significant therapeutic potential. Notably, low doses of this compound induced regression of established tumors in mice bearing DLBCL xenografts. The compound not only suppressed ABC-DLBCL cells in vitro but also demonstrated efficacy against primary human ABC-DLBCL specimens ex vivo .

Table 1: Summary of this compound Efficacy in Preclinical Studies

Case Study 1: Efficacy Against ABC-DLBCL

In a controlled study involving mice with DLBCL xenografts, administration of this compound resulted in a marked reduction in tumor size compared to controls. The study highlighted that this compound not only inhibited tumor growth but also improved survival rates among treated mice .

Case Study 2: In Vitro Analysis

Another study focused on the effects of this compound on ABC-DLBCL cell lines demonstrated that treatment led to significant apoptosis and cell cycle arrest. Flow cytometry analysis indicated an increase in the percentage of cells undergoing apoptosis post-treatment with this compound, reinforcing its potential as an effective therapeutic agent against resistant forms of DLBCL .

Safety Profile and Considerations

While this compound shows promise as an anti-cancer agent, ongoing research is necessary to fully understand its safety profile and potential side effects. Current data primarily stem from animal studies, and further clinical trials will be essential to evaluate its effects in humans.

Propiedades

IUPAC Name |

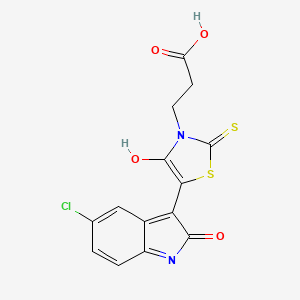

3-[5-(5-chloro-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O4S2/c15-6-1-2-8-7(5-6)10(12(20)16-8)11-13(21)17(14(22)23-11)4-3-9(18)19/h1-2,5,21H,3-4H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBGCTWNOMSQJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=O)C(=C2C=C1Cl)C3=C(N(C(=S)S3)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of FX1 and how does this interaction affect downstream cellular processes?

A1: this compound specifically targets the BTB domain of the BCL6 protein [, , , , ]. This interaction disrupts the formation of the BCL6 repression complex, preventing the recruitment of corepressors such as SMRT, NCOR, and BCOR [, ]. Consequently, this compound leads to the reactivation of BCL6 target genes involved in cell proliferation, survival, and immune responses [, , ].

Q2: How does this compound impact T follicular helper (Tfh) cells and what are the implications for the humoral immune response?

A2: this compound inhibits Tfh cell differentiation and expansion [, , ]. Tfh cells play a crucial role in the germinal center reaction, where they provide signals for B cell maturation and antibody production []. By inhibiting Tfh cells, this compound effectively suppresses the humoral immune response, leading to a reduction in antibody production [, , ].

Q3: What is the effect of this compound on HIV infection and reactivation in the context of Tfh cells?

A3: this compound has been shown to repress HIV infection of tonsillar Tfh cells ex vivo []. It also suppresses HIV infection and reactivation in primary, non-Tfh CD4+ T cells []. This effect is attributed to the downregulation of phosphorylated SAMHD1, a restriction factor for HIV, and decreased T cell activation upon this compound treatment [].

Q4: How does this compound affect the NLRP3 inflammasome and what are the implications for hyperoxia-induced lung injury?

A4: this compound has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune response []. In a mouse model of hyperoxia-induced lung injury, this compound administration attenuated alveolar simplification, dysregulated angiogenesis, and inflammation, all of which are associated with bronchopulmonary dysplasia (BPD) [].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C16H13ClN4O3S2, and its molecular weight is 408.89 g/mol.

Q6: Is there information on material compatibility, stability under various conditions, or catalytic properties of this compound within the provided research?

A6: The provided research focuses on the biological activity and therapeutic potential of this compound as a BCL6 inhibitor. There is no information available regarding its material compatibility, stability under various conditions, or catalytic properties.

Q7: Was this compound designed using computational chemistry approaches?

A7: Yes, this compound was rationally designed using a structure-based drug design approach. Researchers employed an in silico drug design functional-group mapping strategy called SILCS to develop this compound []. This approach enabled them to create a potent BCL6 inhibitor that binds with high affinity to the BCL6 lateral groove, exceeding the binding affinity of natural BCL6 ligands [].

Q8: Is there information available regarding the structure-activity relationship (SAR) of this compound and the impact of structural modifications on its activity?

A8: The provided research articles do not delve into detailed SAR studies for this compound. The focus is primarily on its biological activity as a BCL6 inhibitor and its therapeutic potential in various disease models.

Q9: What is known about the stability and formulation of this compound, particularly regarding its aqueous solubility and bioavailability?

A9: this compound has limited water solubility []. To enhance its solubility and bioavailability, researchers developed a prodrug called AP-4-287 []. AP-4-287 exhibits improved aqueous solubility and is readily converted to this compound in vivo after intraperitoneal administration [].

Q10: What is the current understanding of this compound's safety profile, pharmacokinetics, and efficacy in preclinical models?

A10: While specific data on SHE regulations and long-term effects are not provided, research highlights that this compound demonstrates promising preclinical efficacy:

- In vivo Efficacy: this compound induces regression of established tumors in mice bearing diffuse large B-cell lymphoma (DLBCL) xenografts []. It also prolongs survival and attenuates immune response in chronic cardiac transplant rejection models in mice []. In a mouse model of hyperoxia-induced lung injury, this compound administration demonstrated long-lasting protective effects (≥4 wk) [].

- In vitro Efficacy: this compound potently suppresses ABC-DLBCL cells in vitro and primary human ABC-DLBCL specimens ex vivo []. It also inhibits leukemia cell growth, enhances apoptosis sensitivity, and prolongs the survival of xenografted mice in a model of CRLF2-rearranged acute lymphoblastic leukemia [].

- Pharmacokinetics (PK): this compound exhibits a shorter half-life in vivo, prompting the development of the prodrug AP-4-287 to improve its PK profile []. A study compared the pharmacokinetics of this compound between mice and macaques and evaluated its lymphoid suppressive effect in uninfected macaques with lymphoid hyperplasia [].

- Safety Profile: Although specific toxicological data isn't detailed in the provided research, the development of a prodrug form (AP-4-287) suggests efforts to enhance its safety and pharmacokinetic properties [].

Q11: Are there known mechanisms of resistance to this compound, and what strategies are being explored to improve its delivery and target specificity?

A11: The provided research primarily focuses on this compound's mechanism of action and preclinical efficacy. Information regarding specific resistance mechanisms, toxicity profiles, or targeted drug delivery approaches for this compound is not discussed in the provided abstracts.

Q12: Are there specific biomarkers being investigated to monitor this compound treatment response, and what are the environmental implications of its use?

A12: The provided research does not delve into details about specific biomarkers for this compound treatment monitoring. Similarly, information on analytical methods for its characterization, its environmental impact, or dissolution and solubility properties is not available in these abstracts.

Q13: What measures are in place to ensure the quality and safety of this compound during development and manufacturing?

A13: The abstracts provided do not contain specific information on the analytical method validation, quality control processes, or potential immunogenicity of this compound. They also lack details on its interactions with drug transporters or its potential to induce or inhibit drug-metabolizing enzymes.

Q14: Is this compound biocompatible and biodegradable? Are there viable alternatives to this compound, and what resources are available for further research?

A14: The available abstracts do not provide insights into the biocompatibility, biodegradability, or potential alternatives and substitutes for this compound. Information regarding research infrastructure and resources dedicated to this compound research is also not mentioned.

Q15: What is the historical context of this compound's development, and what are its potential cross-disciplinary applications?

A15: The provided research highlights the use of this compound as a tool to investigate the role of BCL6 in various biological processes and its therapeutic potential in different disease models. Details about the specific historical context, milestones achieved in its development, or cross-disciplinary applications beyond the presented research are not found in the provided abstracts.

- Francisella Strains: Some research papers mention "this compound" in the context of bacterial strains, specifically Francisella, and are unrelated to the BCL6 inhibitor [, , ]. It is important to differentiate these references from the BCL6 inhibitor this compound.

- Ground Reaction Force: Some articles use "this compound" as a label for a component of the ground reaction force during gait analysis [, , ]. These instances are unrelated to the compound discussed in this Q&A.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.